1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one
CAS No.: 2320574-48-7
Cat. No.: VC6319612
Molecular Formula: C13H19NO
Molecular Weight: 205.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320574-48-7 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.301 |
| IUPAC Name | 1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one |
| Standard InChI | InChI=1S/C13H19NO/c1-3-4-5-13(15)14-11-6-7-12(14)9-10(2)8-11/h3,11-12H,1-2,4-9H2 |
| Standard InChI Key | JCOYBPTYGNSCLG-UHFFFAOYSA-N |
| SMILES | C=CCCC(=O)N1C2CCC1CC(=C)C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one, reflects its bicyclic framework and substituents. The molecular formula is inferred as C₁₃H₁₉NO (molecular weight: 205.30 g/mol) based on structural analogs such as 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one (C₁₃H₂₁NOS, MW 239.38) . The methylene group replaces the methylthio substituent, reducing sulfur content and altering electronic properties.
Stereochemical Configuration
The (1R,5S) configuration of the azabicyclo core is critical for biological activity, as seen in tropane alkaloids like tropinone . The methylene group at position 3 introduces rigidity, while the pent-4-en-1-one chain adds conformational flexibility. Computational models suggest that the unsaturated ketone moiety may participate in hydrogen bonding or Michael addition reactions .
Synthetic Approaches
Core Scaffold Construction
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is well-documented. Key methods include:
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Robinson-Schöpf reaction: Cyclization of diketones with ammonium acetate to form tropinone intermediates .
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Asymmetric catalysis: Chiral catalysts enable stereocontrolled formation of the bicyclic structure, preserving the (1R,5S) configuration .
For example, tropinone (C₈H₁₃NO, MW 139.19) serves as a precursor. Functionalization at position 3 involves alkylation or conjugate addition to introduce the methylene group .
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals for the methylene protons (δ 4.8–5.2 ppm) and olefinic protons (δ 5.6–6.2 ppm) are expected. The azabicyclo protons exhibit splitting patterns consistent with axial-equatorial arrangements (δ 1.5–3.5 ppm) .
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¹³C NMR: The carbonyl carbon resonates at δ 205–210 ppm, while the methylene carbons appear at δ 100–110 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 205.1467 (C₁₃H₁₉NO⁺). Fragmentation patterns likely include loss of the pentenone chain (C₅H₇O, m/z 122.0964) .
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